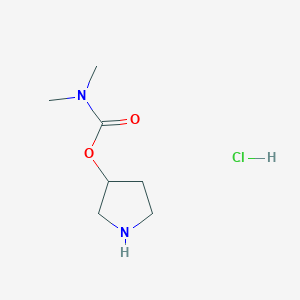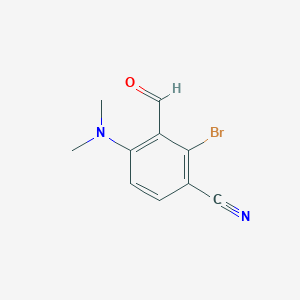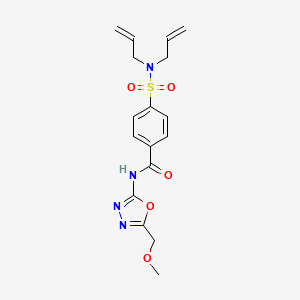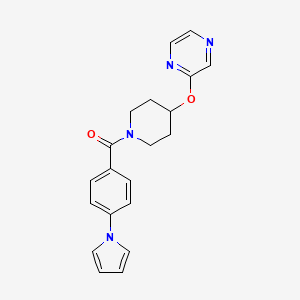
pyrrolidin-3-yl N,N-dimethylcarbamate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidin-3-yl N,N-dimethylcarbamate hydrochloride is a chemical compound that is not directly mentioned in the provided papers. However, related compounds and derivatives have been studied for various properties and applications. For instance, pyrrolidine carbamate nucleic acids have been synthesized and their DNA binding properties have been investigated . Additionally, a pyrrolidine derivative with potential corrosion inhibition properties has been synthesized and characterized . These studies suggest that pyrrolidin-3-yl N,N-dimethylcarbamate hydrochloride may also have interesting binding properties and potential applications in various fields.
Synthesis Analysis
The synthesis of related pyrrolidine compounds involves several steps, including solid-phase synthesis techniques and the use of protected aminopyrrolidine with nucleobases attached through an acetyl linker . Another synthesis method involves the hydrosilylation of dichlorobut-2-yne followed by reaction with dimethylamine to produce a pyrrolinium chloride derivative . These methods indicate that the synthesis of pyrrolidin-3-yl N,N-dimethylcarbamate hydrochloride could potentially be achieved through similar synthetic routes, with appropriate modifications to introduce the carbamate functional group.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives has been characterized using various spectroscopic techniques such as NMR, FT-IR, and X-ray diffraction . For example, the crystal and molecular structure of a pyrrolinium chloride derivative was determined by X-ray diffraction, revealing specific bond angles and molecular packing . These studies provide a foundation for understanding the molecular structure of pyrrolidin-3-yl N,N-dimethylcarbamate hydrochloride, which could be similarly characterized to determine its conformation and electronic properties.
Chemical Reactions Analysis
The chemical reactivity of pyrrolidine derivatives can be inferred from studies on similar compounds. For instance, pyrrolidine carbamate nucleic acids have been shown to bind to DNA, indicating that they can participate in molecular recognition processes . Additionally, pyrrolidine derivatives have been used in corrosion inhibition, suggesting that they can interact with metal surfaces and possibly form protective layers . These findings suggest that pyrrolidin-3-yl N,N-dimethylcarbamate hydrochloride may also engage in specific chemical reactions, depending on its functional groups and the environment.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives, such as solubility, melting point, and stability, can be crucial for their practical applications. While the provided papers do not directly discuss the properties of pyrrolidin-3-yl N,N-dimethylcarbamate hydrochloride, they do provide insights into related compounds. For example, the solubility and excretion profile of pyridinolcarbamate have been studied, indicating that it is largely excreted unchanged in the urine . The electrochemical properties of a pyrrolidine derivative have also been investigated, showing good inhibition efficiency on steel surfaces . These studies can guide the investigation of the physical and chemical properties of pyrrolidin-3-yl N,N-dimethylcarbamate hydrochloride, which would be important for its development and application in various fields.
Scientific Research Applications
Synthesis and Applications in Medicinal Chemistry
Pyrrolidines, including compounds similar to pyrrolidin-3-yl N,N-dimethylcarbamate hydrochloride, are significant in medicinal chemistry. Their synthesis, as in the case of the polar [3+2] cycloaddition between N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene, results in compounds with potential biological effects. Such compounds are used in medicine, as well as in industry as dyes or agrochemical substances (Żmigrodzka et al., 2022).
Reactivity and Stability in Ionic Liquids
The stability and reactivity of related compounds, like 1-(pyrrolidin-1-yl)diazen-1-ium-1,2-diolate (PYRRO/NO), have been investigated in different solvents. This study found that PYRRO/NO is more stable in ionic liquids than in dimethylformamide (DMF), suggesting a potential for enhanced reactivity and stability in alternative solvents for similar pyrrolidine compounds (Velázquez et al., 2010).
Catalysis in Organic Synthesis
Pyrrolidines play a crucial role as catalysts in organic synthesis. For example, 4-(pyrrolidin-1-yl)pyridine catalyzed the deconjugative esterification of 2-cyclohexylideneacetic acids, demonstrating the versatility of pyrrolidine derivatives in facilitating chemical reactions (Sano et al., 2006).
Importance in Synthesis of Complex Molecules
The synthesis of complex molecules like 3-(pyrrolidin-1-yl)piperidine, which is significant in medicinal chemistry, showcases the role of pyrrolidine derivatives in the creation of pharmacologically important compounds (Smaliy et al., 2011).
Potential as Bi-substrate Inhibitors
Pyrrolidine nucleotides have been explored as potential inhibitors of enzymes like purine nucleoside phosphorylase. This research suggests the applicability of pyrrolidine derivatives as bi-substrate inhibitors, potentially useful in therapeutic applications (Rejman et al., 2012).
Applications in Herbicidal Activity
Aryl(4-substituted pyridin-3-yl)methyl carbamates, related to pyrrolidin-3-yl N,N-dimethylcarbamate hydrochloride, have been synthesized and evaluated for their herbicidal activities. This indicates the potential use of pyrrolidine derivatives in agriculture as herbicides (Nakayama et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
pyrrolidin-3-yl N,N-dimethylcarbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.ClH/c1-9(2)7(10)11-6-3-4-8-5-6;/h6,8H,3-5H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFHENHPVYSGNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1CCNC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1864072-96-7 |
Source


|
| Record name | pyrrolidin-3-yl N,N-dimethylcarbamate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-benzoyl-N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3004359.png)

![1,1,1-Trifluoro-2-phenyl-3-(pyrido[3,4-d]pyrimidin-4-ylamino)propan-2-ol](/img/structure/B3004364.png)
![1-ethyl-7-methyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B3004365.png)
![N-(3-Acetylphenyl)-2-{[2-(3,4-dimethylphenyl)pyrazolo[1,5-A]pyrazin-4-YL]sulfanyl}acetamide](/img/structure/B3004368.png)
![1-[(4-Methoxyphenyl)sulfonyl]piperazine hydrochloride](/img/no-structure.png)



![Methyl 5-{[(4-chlorophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B3004377.png)

![3-Methylbenzyl 2-ethoxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate](/img/structure/B3004379.png)
![2-Chloro-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]propanamide](/img/structure/B3004380.png)
![3-[3-(Dimethylamino)piperidin-1-yl]propanoic acid;dihydrochloride](/img/structure/B3004382.png)